molecular formula C16H17N5O B12185076 6-methyl-1-(propan-2-yl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-methyl-1-(propan-2-yl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12185076
M. Wt: 295.34 g/mol
InChI Key: PXSOYXUSGRMZGE-UHFFFAOYSA-N
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Description

6-methyl-1-(propan-2-yl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-(propan-2-yl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1-(propan-2-yl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-methyl-1-(propan-2-yl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-methyl-1-(propan-2-yl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Pyridine carboxamides: Compounds with a pyridine ring and carboxamide group, known for their medicinal properties.

    Heterocyclic amines: A broad class of compounds with nitrogen-containing rings, often used in drug discovery.

Uniqueness

6-methyl-1-(propan-2-yl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

6-methyl-1-propan-2-yl-N-pyridin-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N5O/c1-10(2)21-15-13(9-18-21)12(8-11(3)19-15)16(22)20-14-6-4-5-7-17-14/h4-10H,1-3H3,(H,17,20,22)

InChI Key

PXSOYXUSGRMZGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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